molecular formula C9H16N3O8P B6331450 ((2R,3S,5R)-5-(4-Amino-2-oxopyrimidin-1(2H)-yl)-3-hydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate hydrate CAS No. 32061-52-2

((2R,3S,5R)-5-(4-Amino-2-oxopyrimidin-1(2H)-yl)-3-hydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate hydrate

Cat. No.: B6331450
CAS No.: 32061-52-2
M. Wt: 325.21 g/mol
InChI Key: XUWIFDUTIZRANG-OERIEOFYSA-N
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Description

The compound “((2R,3S,5R)-5-(4-Amino-2-oxopyrimidin-1(2H)-yl)-3-hydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate hydrate” is a complex organic molecule that features a pyrimidine base, a tetrahydrofuran ring, and a phosphate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves the following steps:

    Formation of the Pyrimidine Base: The pyrimidine base can be synthesized through a series of reactions starting from simple precursors like urea and malonic acid.

    Attachment of the Tetrahydrofuran Ring: The tetrahydrofuran ring is introduced through a cyclization reaction involving a suitable diol.

    Phosphorylation: The final step involves the phosphorylation of the hydroxyl group to introduce the phosphate group. This can be achieved using reagents like phosphorus oxychloride (POCl3) or phosphoric acid.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The phosphate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the amino group would yield an amine.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical assays.

    Medicine: It could be investigated for its potential therapeutic properties, such as antiviral or anticancer activity.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. For example, if it acts as an enzyme inhibitor, it would bind to the active site of the enzyme and prevent substrate binding. The pathways involved would vary based on the biological context and the specific targets of the compound.

Comparison with Similar Compounds

Similar Compounds

    Thymidine Monophosphate: Similar in structure but lacks the tetrahydrofuran ring.

    Cytidine Monophosphate: Similar pyrimidine base but different sugar moiety.

    Adenosine Monophosphate: Different purine base but similar phosphate group.

Uniqueness

The uniqueness of this compound lies in its specific combination of a pyrimidine base, a tetrahydrofuran ring, and a phosphate group. This unique structure may confer distinct chemical and biological properties that are not observed in similar compounds.

Properties

IUPAC Name

[(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N3O7P.H2O/c10-7-1-2-12(9(14)11-7)8-3-5(13)6(19-8)4-18-20(15,16)17;/h1-2,5-6,8,13H,3-4H2,(H2,10,11,14)(H2,15,16,17);1H2/t5-,6+,8+;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUWIFDUTIZRANG-OERIEOFYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=CC(=NC2=O)N)COP(=O)(O)O)O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)COP(=O)(O)O)O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N3O8P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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